(2,3-Difluoro-5-nitrophenyl)methanamine

Description

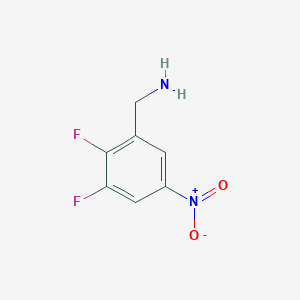

(2,3-Difluoro-5-nitrophenyl)methanamine is a fluorinated aromatic amine with the molecular formula C₇H₆F₂N₂O₂. Its structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a nitro group at position 5, and a methanamine (-CH₂NH₂) group.

The primary amine group enables participation in condensation or nucleophilic reactions, while the nitro group may serve as a precursor for further reduction to an amine (e.g., via SnCl₂-mediated reactions, as seen in similar compounds).

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H6F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H,3,10H2 |

InChI Key |

QFWCDGUISNVXGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-nitrophenyl)methanamine typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes the following steps:

Nitration: The starting material, 2,3-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2,3-Difluoro-5-nitrophenyl)methanamine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of derivatives that can be tailored for specific applications. The presence of fluorine and nitro groups enhances its reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

| Reaction Type | Products |

|---|---|

| Reduction | (2,3-Difluoro-5-aminophenyl)methanamine |

| Substitution | Various substituted derivatives |

| Oxidation | Nitroso or nitro derivatives |

Biological Applications

Biochemical Probes

Due to its functional groups, this compound is explored as a biochemical probe. Studies indicate that it can interact with specific enzymes or receptors, potentially modulating biochemical pathways. This property makes it suitable for investigating enzyme mechanisms and cellular processes.

Antimicrobial and Anticancer Activities

Research has shown that compounds containing similar nitrophenyl structures exhibit significant antimicrobial and anticancer activities. For instance, derivatives of this compound have been tested against various bacterial strains and cancer cell lines, demonstrating promising results in inhibiting growth and proliferation.

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antibacterial efficacy of this compound derivatives against Streptococcus pneumoniae and Streptococcus pyogenes. Results indicated that certain derivatives exhibited enhanced antibacterial properties compared to standard treatments, highlighting their potential as effective antimicrobial agents . -

Pharmacological Investigations

In a separate investigation focused on the pharmacological properties of nitrophenyl derivatives, researchers found that modifications to the nitro group significantly influenced the binding affinity to target proteins involved in disease pathways. This study underscores the importance of structural variations in enhancing biological activity .

Industrial Applications

Development of Specialty Chemicals

The compound is also utilized in developing specialty chemicals with specific properties for industrial applications. Its unique chemical structure allows it to be incorporated into formulations that require enhanced performance characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Electron Effects : The nitro group in this compound creates strong electron withdrawal, enhancing reactivity in electrophilic substitutions compared to methoxy- or methyl-substituted analogs.

- Stability : Fluorine substituents generally improve metabolic stability, but the nitro group may render the compound prone to reduction (e.g., to a diamine, as in ).

- Solubility : Primary amines (e.g., target compound) are more polar than N-methylated derivatives (), but salt forms (e.g., hydrochlorides in ) can mitigate solubility challenges.

Biological Activity

(2,3-Difluoro-5-nitrophenyl)methanamine is a compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an amine functional group. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A difluorophenyl moiety at positions 2 and 3.

- A nitro group at position 5.

- An amine group (-CHNH) contributing to its reactivity.

The biological activity of this compound is hypothesized to result from its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms and the nitro group may enhance the compound's binding affinity and specificity towards these targets, influencing biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of nitrophenyl compounds have shown potent antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes . The introduction of substituents at specific positions on the phenyl ring can further enhance this activity.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Nitro-5-fluorophenyl derivative | S. pneumoniae | < 10 µM |

| 4-Dimethylaminophenyl derivative | S. pyogenes | < 20 µM |

| 2,4-Difluoro-5-nitrophenyl derivative | Various Gram-positive bacteria | IC50 < 10 µM |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research suggests that it may inhibit specific secretion systems in pathogenic bacteria, which is crucial for their virulence. For example, high concentrations of related compounds have shown significant inhibition of type III secretion systems (T3SS) in various bacterial models .

Case Study: Type III Secretion System Inhibition

In a study evaluating the effects of various compounds on T3SS, it was found that certain nitrophenyl derivatives could downregulate key activators without completely inhibiting secretion, suggesting a selective inhibition mechanism .

Pharmacological Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound holds promise for further development in pharmaceuticals, particularly as an antimicrobial agent or enzyme inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.